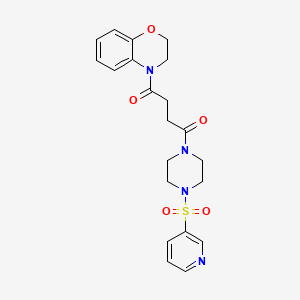![molecular formula C18H19N7S B7552458 9-[3-[1-(3-Methylphenyl)imidazol-2-yl]sulfanylpropyl]purin-6-amine](/img/structure/B7552458.png)
9-[3-[1-(3-Methylphenyl)imidazol-2-yl]sulfanylpropyl]purin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-[3-[1-(3-Methylphenyl)imidazol-2-yl]sulfanylpropyl]purin-6-amine, also known as MRS2500, is a selective antagonist for the P2Y1 receptor. This receptor is involved in various physiological processes, including platelet aggregation, vascular smooth muscle contraction, and neuronal signaling. The development of MRS2500 has led to a better understanding of the role of P2Y1 receptor in these processes and its potential as a therapeutic target.
作用机制
9-[3-[1-(3-Methylphenyl)imidazol-2-yl]sulfanylpropyl]purin-6-amine acts as a selective antagonist for the P2Y1 receptor. It binds to the receptor and prevents the binding of its natural ligands, such as ADP. This results in the inhibition of downstream signaling pathways that are activated by the P2Y1 receptor.
Biochemical and Physiological Effects
The inhibition of P2Y1 receptor by 9-[3-[1-(3-Methylphenyl)imidazol-2-yl]sulfanylpropyl]purin-6-amine has been shown to have several biochemical and physiological effects. For example, 9-[3-[1-(3-Methylphenyl)imidazol-2-yl]sulfanylpropyl]purin-6-amine inhibits platelet aggregation and thrombus formation, which makes it a potential therapeutic agent for the prevention and treatment of thrombotic disorders. It also inhibits vascular smooth muscle contraction, which makes it a potential therapeutic agent for the treatment of hypertension and other vascular disorders. Additionally, 9-[3-[1-(3-Methylphenyl)imidazol-2-yl]sulfanylpropyl]purin-6-amine has been shown to inhibit neuronal signaling, which makes it a potential therapeutic agent for the treatment of neurological disorders.
实验室实验的优点和局限性
9-[3-[1-(3-Methylphenyl)imidazol-2-yl]sulfanylpropyl]purin-6-amine has several advantages as a tool for scientific research. It is a selective antagonist for the P2Y1 receptor, which allows for the specific investigation of the role of this receptor in various physiological processes. It is also relatively easy to synthesize and has a high purity. However, 9-[3-[1-(3-Methylphenyl)imidazol-2-yl]sulfanylpropyl]purin-6-amine also has some limitations. It has a relatively short half-life, which requires frequent dosing in in vivo experiments. Additionally, its specificity for the P2Y1 receptor may limit its use in experiments where other purinergic receptors are involved.
未来方向
There are several future directions for the use of 9-[3-[1-(3-Methylphenyl)imidazol-2-yl]sulfanylpropyl]purin-6-amine in scientific research. One direction is the investigation of its potential as a therapeutic agent for the prevention and treatment of thrombotic disorders, such as stroke and myocardial infarction. Another direction is the investigation of its potential as a therapeutic agent for the treatment of hypertension and other vascular disorders. Additionally, 9-[3-[1-(3-Methylphenyl)imidazol-2-yl]sulfanylpropyl]purin-6-amine can be used to study the role of P2Y1 receptor in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential of 9-[3-[1-(3-Methylphenyl)imidazol-2-yl]sulfanylpropyl]purin-6-amine as a therapeutic agent and tool for scientific research.
合成方法
The synthesis of 9-[3-[1-(3-Methylphenyl)imidazol-2-yl]sulfanylpropyl]purin-6-amine involves several steps, including the protection of the imidazole ring, the alkylation of the protected imidazole with 3-bromopropyl sulfide, and the deprotection of the imidazole ring. The final product is obtained through the coupling of the protected imidazole with purine-6-amine. The synthesis of 9-[3-[1-(3-Methylphenyl)imidazol-2-yl]sulfanylpropyl]purin-6-amine has been described in detail in several scientific publications.
科学研究应用
9-[3-[1-(3-Methylphenyl)imidazol-2-yl]sulfanylpropyl]purin-6-amine has been widely used in scientific research to study the role of P2Y1 receptor in various physiological processes. For example, 9-[3-[1-(3-Methylphenyl)imidazol-2-yl]sulfanylpropyl]purin-6-amine has been used to investigate the role of P2Y1 receptor in platelet aggregation and thrombosis. It has also been used to study the effect of P2Y1 receptor antagonism on vascular smooth muscle contraction and neuronal signaling.
属性
IUPAC Name |
9-[3-[1-(3-methylphenyl)imidazol-2-yl]sulfanylpropyl]purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7S/c1-13-4-2-5-14(10-13)25-8-6-20-18(25)26-9-3-7-24-12-23-15-16(19)21-11-22-17(15)24/h2,4-6,8,10-12H,3,7,9H2,1H3,(H2,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMFZRNHYSNPAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C2SCCCN3C=NC4=C(N=CN=C43)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[3-[1-(3-Methylphenyl)imidazol-2-yl]sulfanylpropyl]purin-6-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3-methylphenyl)-2-morpholin-4-ylethyl]-1-phenylpyrazole-4-sulfonamide](/img/structure/B7552380.png)
![1-[(3-fluorophenyl)methyl]-N-[(2-pyrazol-1-ylpyridin-3-yl)methyl]piperidine-3-carboxamide](/img/structure/B7552382.png)
![[2-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]furan-3-yl]-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone](/img/structure/B7552391.png)
![2-[2-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl]-5,6-diethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7552398.png)
![[1-[4-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoyl]piperidin-4-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B7552405.png)
![4-[[ethyl(propan-2-yl)amino]methyl]-N-(5-thiophen-3-yl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B7552413.png)
![N-[2-[4-(cyclohexanecarbonylamino)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide](/img/structure/B7552421.png)

![3-[4-(Cyclopropylmethyl)piperazine-1-carbonyl]-4-methoxybenzenesulfonamide](/img/structure/B7552445.png)
![3-acetyl-N-[4-(methylcarbamoyl)phenyl]-2-phenyl-3,4-dihydropyrazole-5-carboxamide](/img/structure/B7552450.png)
![1-[4-[4-[3-[(3,5-Dimethylpyrazol-1-yl)methyl]benzoyl]piperazin-1-yl]-3-fluorophenyl]ethanone](/img/structure/B7552460.png)
![7,7-dimethyl-2,5-dioxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-6,8-dihydro-1H-quinoline-3-carboxamide](/img/structure/B7552471.png)
![N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenylacetamide](/img/structure/B7552472.png)
![N-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7552481.png)